

## Validation of (Rac)-Lartesertib's selectivity for ATM over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (Rac)-Lartesertib |           |
| Cat. No.:            | B10831616         | Get Quote |

# (Rac)-Lartesertib: A Comparative Analysis of ATM Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of **(Rac)-Lartesertib** (also known as M4076) for the Ataxia-Telangiectasia Mutated (ATM) kinase over other kinases. The information is supported by available experimental data and is intended to offer an objective assessment for researchers in drug discovery and development.

## **Executive Summary**

(Rac)-Lartesertib is a potent and highly selective inhibitor of ATM kinase with sub-nanomolar potency.[1][2] Available data indicates a remarkable selectivity for ATM over other closely related kinases in the PI3K-like kinase (PIKK) family, such as DNA-PK and ATR. This high selectivity is a critical attribute for a chemical probe or therapeutic candidate, as it minimizes off-target effects and allows for a more precise interrogation of the ATM signaling pathway. This guide will compare the selectivity profile of Lartesertib with other well-characterized ATM inhibitors, AZD0156 and KU-60019.

## **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is paramount for its utility in both basic research and clinical applications. The following table summarizes the inhibitory potency (IC50) of (Rac)-Lartesertib



and other ATM inhibitors against ATM and other kinases. A lower IC50 value indicates higher potency.

| Comp<br>ound              | ATM<br>IC50 | DNA-<br>PK<br>IC50   | ATR<br>IC50          | mTOR<br>IC50         | Pl3Kα<br>IC50        | Selecti<br>vity<br>over<br>DNA-<br>PK | Selecti<br>vity<br>over<br>ATR | Selecti<br>vity<br>over<br>mTOR/<br>PI3Kα |
|---------------------------|-------------|----------------------|----------------------|----------------------|----------------------|---------------------------------------|--------------------------------|-------------------------------------------|
| (Rac)-<br>Lartese<br>rtib | 0.2 nM      | 600 nM               | Not<br>Availabl<br>e | Not<br>Availabl<br>e | Not<br>Availabl<br>e | 3000-<br>fold                         | Not<br>Availabl<br>e           | Not<br>Availabl<br>e                      |
| AZD01<br>56               | 0.58 nM     | Not<br>Availabl<br>e | >580<br>nM           | >580<br>nM           | >580<br>nM           | Not<br>Availabl<br>e                  | >1000-<br>fold                 | >1000-<br>fold                            |
| KU-<br>60019              | 6.3 nM      | 1700<br>nM           | >10000<br>nM         | Not<br>Availabl<br>e | Not<br>Availabl<br>e | ~270-<br>fold                         | ~1600-<br>fold                 | Not<br>Availabl<br>e                      |

Note: IC50 values are compiled from various sources and experimental conditions may differ.

One study has reported that Lartesertib showed no inhibition of 583 other kinases when tested at a concentration of 100 nM, underscoring its high selectivity.[3]

### **Experimental Protocols**

The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol for a biochemical kinase assay to determine the IC50 value of an inhibitor.

## In Vitro Kinase Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:



- · Recombinant human ATM kinase
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
- ATP (radiolabeled [y-32P]ATP or unlabeled for non-radiometric methods)
- Substrate (e.g., a peptide or protein substrate for ATM, such as p53 or CHK2)
- Test inhibitor (e.g., (Rac)-Lartesertib) at various concentrations
- Detection reagents (e.g., scintillation fluid for radiometric assays, or antibody and detection substrate for ELISA-based methods)
- Microplates

#### Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer. Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the kinase buffer.
- Reaction Setup: Add the diluted inhibitor solutions to the wells of a microplate.
- Initiation of Kinase Reaction: Add the kinase master mix to each well. Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-<sup>32</sup>P]ATP for radiometric assays).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
- Detection of Phosphorylation:
  - Radiometric Assay: If using [y-<sup>32</sup>P]ATP, wash the filter membranes to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.



- Non-Radiometric Assays (e.g., TR-FRET, ELISA): These methods typically involve an antibody that specifically recognizes the phosphorylated substrate. The signal is generated by a secondary antibody conjugated to a reporter enzyme or a fluorescent probe.
- Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

## Visualizing the Molecular Context and Experimental Design

To better understand the role of ATM and the experimental approaches to assess its inhibition, the following diagrams are provided.



Click to download full resolution via product page

Caption: ATM Signaling Pathway in Response to DNA Damage.





Click to download full resolution via product page

Caption: Experimental Workflow for Kinase Inhibition Assay.





Click to download full resolution via product page

Caption: Logic for Determining Kinase Selectivity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Lartesertib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validation of (Rac)-Lartesertib's selectivity for ATM over other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831616#validation-of-rac-lartesertib-s-selectivityfor-atm-over-other-kinases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com